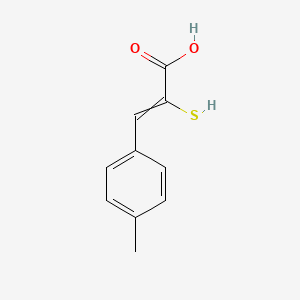
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a 4-methylphenyl group attached to a 2-sulfanylprop-2-enoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid typically involves the reaction of 4-methylbenzaldehyde with thiourea under acidic conditions to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated carboxylic acids.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenyl)-2-sulfanylprop-2-enoic acid: Contains a chlorine atom on the aromatic ring.
3-(4-Nitrophenyl)-2-sulfanylprop-2-enoic acid: Features a nitro group on the aromatic ring.
Uniqueness
3-(4-Methylphenyl)-2-sulfanylprop-2-enoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. The methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a compound of interest for further research and development.
属性
CAS 编号 |
93515-29-8 |
|---|---|
分子式 |
C10H10O2S |
分子量 |
194.25 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O2S/c1-7-2-4-8(5-3-7)6-9(13)10(11)12/h2-6,13H,1H3,(H,11,12) |
InChI 键 |
HHJHEOPZAVVWPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=C(C(=O)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




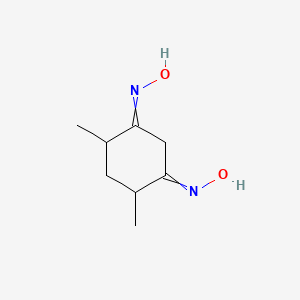
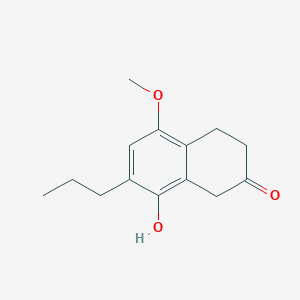
![2-[Bromo(phenyl)methyl]benzonitrile](/img/structure/B14369542.png)
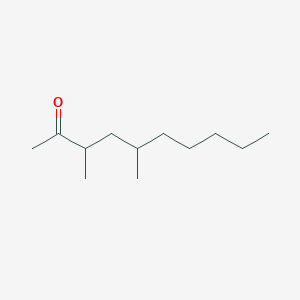
![N-(3-Hydroxyphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369553.png)
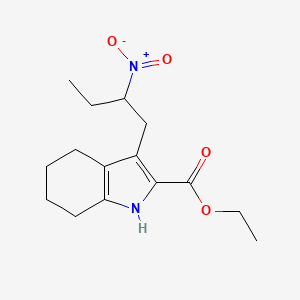
![N-(4-Amino-2-hydroxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14369557.png)
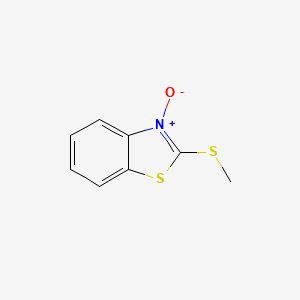
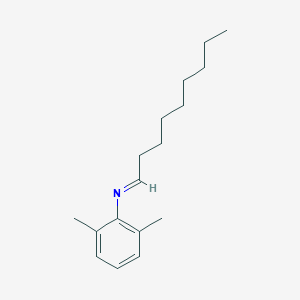
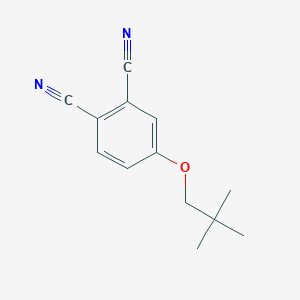
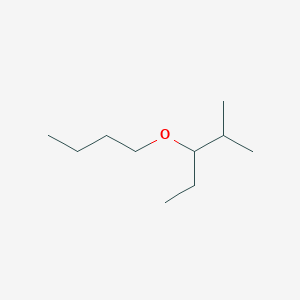
methyl}phosphonic acid](/img/structure/B14369573.png)
